

Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide

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Compound of Interest

Compound Name: *N-(Diphenylmethylene)glycine tert-butyl ester*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine tert-butyl ester, also known as tert-butyl 2-(benzhydrylideneamino)acetate, is a pivotal synthetic intermediate in the fields of organic chemistry and pharmaceutical development. Its unique structural features, particularly the diphenylmethylene protecting group on the nitrogen atom, make it an invaluable building block for the asymmetric synthesis of α -amino acids and their derivatives. These derivatives are fundamental components of numerous pharmaceuticals, especially those targeting neurological disorders. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.

Chemical Properties and Data

N-(Diphenylmethylene)glycine tert-butyl ester is a white to off-white crystalline powder.^{[1][2]} Its key physical and chemical properties are summarized in the table below for quick reference.

Property	Value
CAS Number	81477-94-3
Molecular Formula	C ₁₉ H ₂₁ NO ₂
Molecular Weight	295.38 g/mol [3][4]
Melting Point	112-116 °C[1][2]
Appearance	White to off-white crystalline powder[1][2]
Purity	Typically >98% (HPLC)[1][2]
Solubility	Soluble in organic solvents such as dichloromethane.

Spectroscopic Data

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.66 (m, 2H), 7.47 (m, 3H), 7.41 (t, J=8 Hz, 1H), 7.34 (t, J=8 Hz, 1H), 7.20 (m, 2H), 4.13 (s, 2H), 1.48 (s, 9H)
¹³ C NMR	Spectral data available from commercial suppliers such as Sigma-Aldrich.[5]
IR	Spectral data available from commercial suppliers such as Sigma-Aldrich.[5]
Mass Spectrometry (LC/MS)	m/z measured value 295.93, theoretical value 296.16 [M+H] ⁺

Synthesis Protocol

The synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester** is commonly achieved through the alkylation of glycine tert-butyl ester with a benzophenone imine, a reaction often referred to as the O'Donnell amino acid synthesis.[5] This method allows for the efficient and selective monoalkylation of the glycine derivative.

Experimental Protocol

Materials:

- Glycine tert-butyl ester hydrochloride
- Benzophenone imine
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Formic acid
- Ethanol

Procedure:

- To a stirred solution of glycine tert-butyl ester hydrochloride (50.0 g, 298 mmol) in dichloromethane (500 mL) at room temperature, triethylamine (104 mL, 745 mmol) is slowly added.
- After stirring for 30 minutes, benzophenone imine (59.7 mL, 358 mmol) is added to the reaction mixture.
- The reaction is heated to 70 °C and maintained for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- A 5:3 mixture of water/formic acid (1 mL) is added to the reaction mixture.

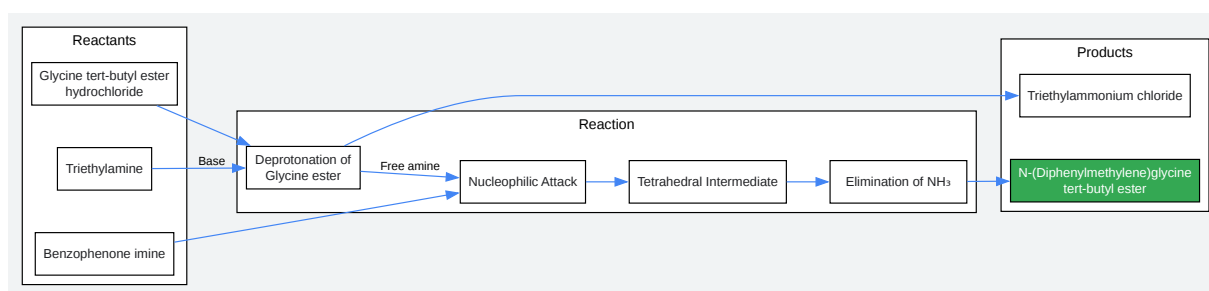
- The solvent is removed under reduced pressure.
- The resulting solid is washed sequentially with a cold 3:1 solution of water/ethanol (2 x 60 mL) and a cold 1:1 solution of water/ethanol (30 mL).
- The solid is dried under high vacuum to afford **N-(Diphenylmethylene)glycine tert-butyl ester** as a white solid.

Yield:

This protocol has been reported to yield the product in 99% (14.9 g, 47.0 mmol).

Reaction Mechanism and Experimental Workflow

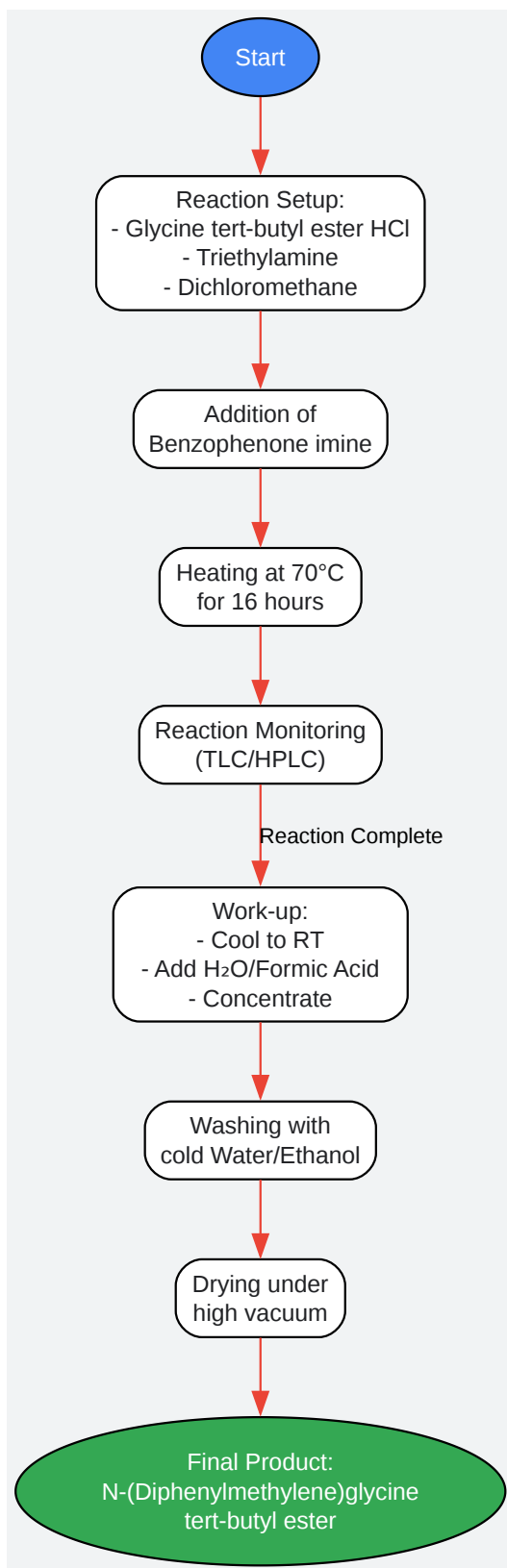
The synthesis proceeds via a nucleophilic substitution reaction. The triethylamine deprotonates the glycine tert-butyl ester hydrochloride, forming the free amine. The nitrogen of the glycine ester then attacks the carbon of the benzophenone imine, followed by elimination of ammonia to form the desired imine product. This is a variation of the O'Donnell asymmetric synthesis of amino acids.^[5]



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Caption: Reaction mechanism for the synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester**.

The experimental workflow involves a series of steps from reaction setup to purification of the final product.



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Caption: Experimental workflow for the synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester**.

Applications in Drug Development

N-(Diphenylmethylene)glycine tert-butyl ester serves as a crucial precursor in the synthesis of a wide array of unnatural α -amino acids. The diphenylmethylene group acts as an effective protecting group for the amine, which can be readily removed under acidic conditions. The tert-butyl ester can be cleaved under different acidic conditions, allowing for selective deprotection and further functionalization at either the N-terminus or C-terminus. This versatility is highly valuable in the construction of peptide and non-peptide-based therapeutic agents. Its application is particularly prominent in the development of drugs targeting the central nervous system.

Conclusion

The synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester** via the O'Donnell methodology is a robust and high-yielding process that provides a key building block for advanced organic synthesis and medicinal chemistry. The detailed protocol and understanding of the reaction mechanism outlined in this guide are intended to support researchers and professionals in the efficient production and application of this important compound in their drug discovery and development endeavors.

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